molecular formula C19H23NO2S B11509874 2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide

2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide

Cat. No.: B11509874
M. Wt: 329.5 g/mol
InChI Key: FVMCQHHYGJMXMX-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound that features a benzamide core with a methylsulfanyl group and a phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by a methylsulfanyl group.

    Attachment of the Phenoxyethyl Side Chain: The phenoxyethyl side chain can be attached through etherification reactions, where the phenol derivative reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and maximize product purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyethyl side chain can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethyl side chain and methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

2-methylsulfanyl-N-[2-(2-propan-2-ylphenoxy)ethyl]benzamide

InChI

InChI=1S/C19H23NO2S/c1-14(2)15-8-4-6-10-17(15)22-13-12-20-19(21)16-9-5-7-11-18(16)23-3/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

FVMCQHHYGJMXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2SC

Origin of Product

United States

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